

Application Note and Protocol: Solid-Phase Extraction of Nordoxepin from Biological Samples

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Compound of Interest		
Compound Name:	Nordoxepin hydrochloride	
Cat. No.:	B195832	Get Quote

Introduction

Nordoxepin is the primary active metabolite of doxepin, a tricyclic antidepressant used in the treatment of depression and anxiety. Accurate quantification of nordoxepin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation. This document provides a detailed protocol for the solid-phase extraction of nordoxepin from human plasma, based on established methodologies, and includes a summary of quantitative data from various studies.

Data Presentation

A summary of quantitative data for the analysis of nordoxepin in biological samples using different extraction methods is presented in Table 1. This allows for a comparative overview of the performance of various techniques.

Table 1: Summary of Quantitative Data for Nordoxepin Analysis



Extractio n Method	Biologica I Matrix	Analytical Method	LLOQ (pg/mL)	Recovery (%)	Linearity Range (pg/mL)	Referenc e
Solid- Phase Extraction (SPE)	Human Plasma	LC-MS/MS	2	Not explicitly stated for Nordoxepin alone	2 - 1300	(Zheng et al., 2022) [1][2][3][4] [5][6]
Liquid- Liquid Extraction (LLE)	Human Plasma	LC-MS/MS	5	88.0 - 99.1	5 - 1300	(Patel et al., 2018) [7][8][9]
SPE (Bond Elut Certify)	Whole Blood	GC-NPD	23-93 ng/mL (as part of a mix)	Not explicitly stated for Nordoxepin alone	LOQ - 2000 ng/mL	(Cheze et al.)[10]
SPE (Chem Elut)	Whole Blood	GC-NPD	60-786 ng/mL (as part of a mix)	43-72 (for the mix)	LOQ - 2000 ng/mL	(Cheze et al.)[10]
Online SPE	Human Plasma/Se rum	LC-MS/MS	Not specified	Not specified	Not specified	(De Nardi et al.)[11]
Protein Precipitatio n	Human Plasma/Se rum	LC-MS/MS	Not specified	Not specified	Not specified	(De Nardi et al.)[11]

LLOQ: Lower Limit of Quantification; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detection.

Experimental Protocols



This section details the methodology for the solid-phase extraction of nordoxepin from human plasma, adapted from the method described by Zheng et al. (2022).[1][2][3][4][5][6]

Materials and Reagents

- · Nordoxepin certified reference standard
- Internal Standard (IS) solution (e.g., Doxepin-d3 or other suitable deuterated analog)
- Methanol (HPLC grade)
- Water (deionized or HPLC grade)
- Ammonia solution
- Formic acid
- Isopropyl alcohol (HPLC grade)
- Acetonitrile (HPLC grade)
- Cleanert® PEP solid-phase extraction cartridges
- Human plasma (blank)

Sample Pre-treatment

- Thaw frozen plasma samples to room temperature.
- Vortex the plasma samples for 60 seconds to ensure homogeneity.
- Pipette 200 μL of plasma into a clean microcentrifuge tube.
- Add 10 μL of the internal standard (IS) solution.
- Add 400 μL of a diluent (e.g., water or appropriate buffer).
- · Vortex the mixture for 60 seconds.



Solid-Phase Extraction (SPE) Procedure

- Conditioning: Activate the Cleanert® PEP extraction cartridge by passing 200 μ L of methanol through it.
- Equilibration: Equilibrate the cartridge with 200 μL of water.
- Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
- · Washing:
 - Wash the cartridge with 200 μL of a water-ammonia solution (80:20, v/v).
 - Wash the cartridge with 200 μL of a water-methanol solution (95:5, v/v).
 - Wash the cartridge with 200 μ L of a water-methanol solution (20:80, v/v).

Elution:

- \circ Elute the analytes by washing the cartridge twice with 100 μ L of 2% formic acid in an isopropyl alcohol-acetonitrile solution (50:50, v/v).
- Collect the eluate in a clean collection tube.

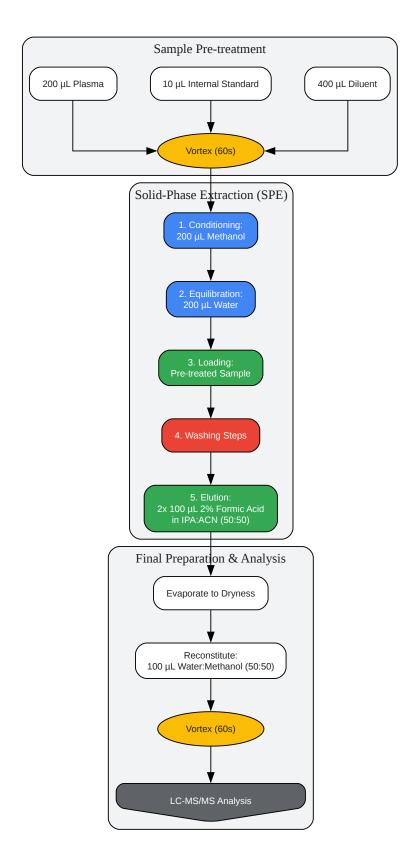
Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- \circ Reconstitute the dried residue with 100 μ L of a water-methanol solution (50:50, v/v).
- Vortex the reconstituted sample for 60 seconds.
- Analysis: Inject an appropriate volume (e.g., 10 μ L) of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations



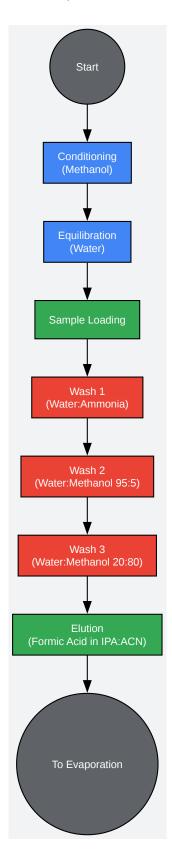
The following diagrams illustrate the experimental workflow for the solid-phase extraction of nordoxepin.





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Caption: Experimental workflow for the solid-phase extraction of nordoxepin.





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Caption: Step-by-step process within the SPE cartridge.

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